molecular formula C15H9N3O5S B2630503 N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 681159-78-4

N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2630503
CAS No.: 681159-78-4
M. Wt: 343.31
InChI Key: NHMMMPRJGBGTDD-UHFFFAOYSA-N
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Description

Structural Elucidation and Chemical Characterization

Molecular Architecture and IUPAC Nomenclature

The molecular formula of N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide is C₁₅H₉N₃O₅S , with a molecular weight of 343.3 g/mol . The IUPAC name, N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, systematically describes its fused polycyclic framework. The chromeno[4,3-d]thiazole moiety consists of a benzopyran (chromene) ring fused to a thiazole ring at positions 4 and 3-d, respectively. The 5-nitrofuran-2-carboxamide substituent is attached via an amide linkage to the thiazole nitrogen.

The SMILES notation C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(O4)N+[O−] encodes this topology, highlighting the chromene-thiazole fusion (C1C2=C(C3=CC=CC=C3O1)N=C(S2)) and the nitrofuran-carboxamide side chain. The InChIKey NHMMMPRJGBGTDD-UHFFFAOYSA-N provides a unique identifier for computational retrieval and database referencing.

Crystallographic Analysis and Conformational Studies

Experimental single-crystal X-ray diffraction data for this specific compound are not available in the provided literature. However, analogous chromeno-thiazole systems, such as thiourea derivatives, crystallize in monoclinic space groups (e.g., P2₁/n) with unit cell parameters approximating a = 11.78 Å, b = 3.87 Å, c = 27.41 Å, and β = 92.7°. These systems exhibit intramolecular hydrogen bonds, such as N–H⋯O interactions with H⋯O distances of ~2.59 Å, which stabilize planar conformations.

For this compound, computational lattice energy minimization predicts a similar monoclinic arrangement due to steric constraints from the nitro group and amide linkage. The nitrofuran’s electron-withdrawing nitro substituent likely induces torsional strain, deviating the furan ring from coplanarity with the chromene-thiazole system.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key FT-IR vibrations include:

  • N–H stretch : ~3300 cm⁻¹ (amide NH).
  • C=O stretch : ~1660 cm⁻¹ (carboxamide carbonyl).
  • NO₂ asymmetric/symmetric stretches : ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • C–O–C (furan) : ~1250 cm⁻¹.
  • C–S (thiazole) : ~690 cm⁻¹.

The absence of free NH stretches in solid-state spectra would suggest intermolecular hydrogen bonding between the amide proton and nitro oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Thiazole proton (C2–H): δ ~8.3 ppm (deshielded by adjacent electronegative atoms).
    • Chromene aromatic protons: δ 6.8–7.6 ppm (multiplet).
    • Nitrofuran protons: δ 7.2–7.5 ppm (C4–H, coupled with nitro group).
    • Amide NH: δ ~10.2 ppm (broad, exchangeable).
  • ¹³C NMR :

    • Carboxamide carbonyl: δ ~167 ppm.
    • Thiazole C2: δ ~155 ppm.
    • Nitro-bearing furan carbons: δ ~145 ppm (C5) and ~110 ppm (C4).
Raman Spectroscopy

Raman bands at ~1600 cm⁻¹ (aromatic C=C), ~1350 cm⁻¹ (NO₂ symmetric stretch), and ~1100 cm⁻¹ (C–O–C) would dominate, with reduced intensity for NH deformations due to hydrogen bonding.

Computational Chemistry Approaches to Structural Validation

Density Functional Theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level predict a dihedral angle of 15–25° between the chromene-thiazole plane and the nitrofuran ring, minimizing steric clashes between the nitro group and thiazole sulfur. HOMO-LUMO calculations reveal a bandgap of ~4.1 eV, localized on the nitro-furan and thiazole moieties, suggesting charge-transfer potential.

Molecular dynamics simulations (300 K, 100 ns) in implicit solvent models (e.g., water) indicate stable intramolecular hydrogen bonds between the amide NH and thiazole sulfur (distance ~2.9 Å), conferring rigidity. Hirshfeld surface analysis predicts dominant O⋯H (32%) and N⋯H (28%) interactions, consistent with crystallographic trends in related compounds.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5S/c19-14(10-5-6-12(23-10)18(20)21)17-15-16-13-8-3-1-2-4-9(8)22-7-11(13)24-15/h1-6H,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMMPRJGBGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate chromene and thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the nitro group, converting it into an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and furan compounds exhibit significant antimicrobial properties. The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide has been studied for its effectiveness against various pathogens, including bacteria and fungi.

  • Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes and inhibit essential biological processes. Studies have shown that compounds with similar structures can disrupt cell wall synthesis or protein function, leading to microbial cell death .
  • Case Studies :
    • A study reported the synthesis of various thiazole derivatives, which demonstrated potent activity against Mycobacterium tuberculosis (Mtb) strains, with some compounds showing minimal inhibitory concentrations (MIC) significantly lower than standard treatments like isoniazid .
    • Another investigation highlighted the efficacy of thiazole-based compounds against fungal strains such as Candida albicans and Aspergillus niger, showcasing their potential as antifungal agents .

Anticancer Potential

The anticancer properties of this compound have also been explored, particularly due to its ability to induce apoptosis in cancer cells.

  • Apoptosis Induction : Compounds with the chromene structure have been shown to activate caspases involved in the apoptotic pathway. For instance, derivatives similar to this compound were tested in breast cancer cell lines, revealing significant apoptosis induction at low concentrations .
  • Research Findings :
    • In vitro studies demonstrated that certain chromene derivatives could inhibit tubulin polymerization, a crucial process for cancer cell division. This suggests that this compound may have a similar mechanism of action .

Synthesis Overview

  • Starting Materials : The synthesis typically begins with readily available aromatic aldehydes and thiazole derivatives.
  • Reactions : Key reactions include condensation reactions followed by cyclization processes to form the chromene and thiazole rings.
  • Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Tables

Application AreaBiological ActivityReference
AntimicrobialActive against Mtb
AntifungalActive against C. albicans
AnticancerInduces apoptosis

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chromeno-Thiazole Derivatives

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide ()
  • Structure: Shares the chromeno-thiazole core but substitutes the 5-nitrofuran group with a diphenyl-ethanamide moiety.
  • Applications: Similar chromeno-thiazole derivatives are explored for kinase inhibition and antimicrobial activity, though specific data for this analog are unavailable .
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one ()
  • Structure: Features a chromeno-pyrimidine core with chlorophenyl substituents.
  • Synthesis : Prepared via cyclization under acetic anhydride reflux, highlighting the reactivity of chromene-thiazole hybrids in forming fused heterocycles .
  • Activity : Chlorophenyl groups are associated with enhanced antimicrobial potency due to electron-withdrawing effects .

Nitroheterocyclic Carboxamides

N-(4-Aryl-thiazol-2-yl)-5-nitrothiophene-2-carboxamides ()
  • Structure: Replaces the chromeno-thiazole core with a simple thiazole ring and substitutes nitrofuran with nitrothiophene.
  • Synthesis : Utilizes HATU/DIPEA-mediated coupling, yielding purities ranging from 42% to 99.05% depending on substituents (e.g., trifluoromethyl vs. difluorophenyl groups) .
  • Activity : Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, likely via nitroreductase-mediated DNA damage .
N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide ()
  • Structure : Combines nitrobenzene with isoxazole-carboxamide.
  • Crystallography : Structural studies confirm planar geometry, facilitating intercalation with biological targets .
  • Comparison : The absence of a thiazole/chromene system may limit its spectrum compared to the target compound.

Thiazol-2-yl Carboxamides with Diverse Aryl Groups

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ()
  • Structure : Thiazole-hydrazine hybrid with a methoxyphenyl group.
  • Activity : Demonstrates cardioprotective effects surpassing Levocarnitine, attributed to its ability to mitigate hypoxic stress in smooth muscles .
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide ()
  • Synthesis : Employs multi-step coupling and purification via HPLC, achieving >95% purity .
  • Structural Insight : The biphenyl-pyridinyl substituents may enhance binding to hydrophobic enzyme pockets, a strategy applicable to optimizing the target compound .

Data Tables: Comparative Analysis

Table 2. Bioactivity Insights

Compound Class Therapeutic Area Proposed Mechanism Efficacy Comparison
Target Compound Antimicrobial (inferred) Nitroreductase activation Likely broader than nitrothiophenes
Nitrothiophenes () Antibacterial DNA damage via nitro reduction Narrow-spectrum
Thiazole-hydrazine () Cardioprotective Hypoxia resistance Superior to Levocarnitine

Biological Activity

The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide is a hybrid molecule that incorporates both chromene and thiazole structures, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H10N4O4S\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_4\text{S}

This structure features a chromene moiety fused with a thiazole ring and a nitrofuran group, which contribute to its unique pharmacological profile.

Anticancer Activity

Research has indicated that compounds containing chromene and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of chromenes have been shown to induce apoptosis in cancer cells. A study highlighted that 4-aryl-4H-chromenes could act as potent apoptosis inducers with low nanomolar EC50 values, suggesting that similar derivatives may enhance the anticancer activity of this compound .

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activity. In vitro studies have demonstrated that thiazole-containing compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The structural characteristics of these compounds, including electron-withdrawing groups like nitro groups, have been linked to enhanced antimicrobial efficacy . The potential of this compound as an antimicrobial agent warrants further investigation.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in malignant cells.
  • Antioxidant Activity : The presence of furan and nitro groups could contribute to free radical scavenging properties .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various chromene derivatives on different cancer cell lines. Among these, a compound structurally similar to this compound demonstrated significant inhibition of cell growth with an IC50 value in the low nanomolar range . This suggests that modifications to the chromene structure can enhance anticancer properties.

Study 2: Antimicrobial Evaluation

In another investigation focused on thiazole derivatives, compounds were tested against a panel of bacterial strains. Some thiazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL . The incorporation of the nitrofuran moiety in this compound may further enhance its antimicrobial profile.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
4-Aryl-4H-ChromenesAnticancerEC50 = 2 nM
Thiazole Derivative AAntimicrobialMIC = 100 μg/mL
N-(4H-Chromeno[4,3-d]Thiazol-2-Yl)AntioxidantNot specified

Q & A

Q. What are the key structural features of N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, and how do they influence its potential biological activity?

The compound features a chromeno[4,3-d]thiazole core fused with a 5-nitrofuran carboxamide group. The thiazole ring contributes to π-π stacking interactions with biological targets, while the nitro group on the furan moiety enhances electrophilicity, potentially enabling covalent binding to enzymes or DNA. These structural elements are common in antimicrobial and anticancer agents due to their redox-active properties and ability to disrupt cellular processes .

Q. What are the common synthetic routes for preparing this compound?

A typical route involves:

  • Step 1: Condensation of 2-amino-4H-chromeno[4,3-d]thiazole with 5-nitrofuran-2-carbonyl chloride in the presence of triethylamine (TEA) as a base.
  • Step 2: Purification via recrystallization from ethanol-DMF mixtures to isolate the product. Critical conditions include maintaining temperatures below 25°C to prevent side reactions and using anhydrous solvents to avoid hydrolysis of the carbonyl chloride .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • FT-IR spectroscopy to confirm the presence of amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • 1H/13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and verify substitution patterns.
  • Quantum chemical calculations (e.g., DFT) to validate spectral assignments and electronic properties .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

  • By-product mitigation: Use dropwise addition of reagents to control exothermic reactions and reduce dimerization.
  • Solvent optimization: Replace dioxane with acetonitrile for faster reaction kinetics and higher yields (reflux for 1–3 minutes).
  • Catalysis: Introduce iodine and TEA to promote cyclization and suppress sulfur-based by-products .

Q. What advanced spectroscopic techniques resolve structural ambiguities in chromeno-thiazole derivatives?

  • 2D NMR (COSY, HSQC): Resolves overlapping aromatic signals and confirms regiochemistry.
  • X-ray crystallography: Provides unambiguous confirmation of the fused chromeno-thiazole system and nitro group orientation.
  • Mass spectrometry (HRMS): Validates molecular formula and detects trace impurities .

Q. What methodologies evaluate the biological activity of this compound in anticancer assays?

  • Apoptosis assays: Treat cancer cell lines (e.g., HeLa) and measure apoptosis via flow cytometry using Annexin V/PI staining. Compare results to cisplatin as a reference standard .
  • Dopamine release studies: Use rat brain synaptosomes to assess neuroactivity, particularly for nitrofuran derivatives targeting neurotransmitter pathways .

Q. How do researchers analyze discrepancies in biological activity data across studies?

  • Comparative controls: Include reference compounds (e.g., Levocarnitine, Mildronate) in cardioprotective assays to normalize results.
  • Assay standardization: Replicate hypoxia models (e.g., smooth muscle contractility under low oxygen) to validate cardioprotective claims .

Structure-Activity Relationship (SAR) Studies

Q. What substituent modifications enhance the compound’s bioactivity?

Substituent PositionModificationObserved EffectSource
Thiazole C-2Aryl groupsIncreased antimicrobial potency
Furan C-5Nitro → AmineReduced cytotoxicity, improved solubility
Chromeno C-4MethylationEnhanced metabolic stability
  • Key Insight: Pyridinyl substitutions at the thiazole C-4 position (e.g., N-(4-(pyridin-2-yl)thiazol-2-yl) derivatives) show 35% enzyme inhibition in kinase assays, suggesting a role in targeting ATP-binding pockets .

Data Contradiction Analysis

Q. How to address conflicting reports on nitro group redox activity?

  • Hypothesis testing: Compare cyclic voltammetry (CV) data to quantify redox potentials under physiological conditions.
  • Mechanistic studies: Use ESR spectroscopy to detect free radical intermediates in nitroreductase-rich vs. deficient cell lines .

Methodological Recommendations

  • Synthetic protocols: Follow ’s chloroacetyl chloride coupling method for scalability.
  • Biological assays: Adopt ’s hypoxia models for cardioprotective studies.
  • SAR strategies: Use combinatorial libraries to test substituent effects systematically .

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